4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine
CAS No.: 63450-48-6
Cat. No.: VC19415024
Molecular Formula: C33H45Cl2N3O6S4
Molecular Weight: 778.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63450-48-6 |
|---|---|
| Molecular Formula | C33H45Cl2N3O6S4 |
| Molecular Weight | 778.9 g/mol |
| IUPAC Name | 4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine |
| Standard InChI | InChI=1S/C27H30Cl2N2O6S4.C6H15N/c1-2-19(15-26-30(11-3-5-13-40(32,33)34)22-17-20(28)7-9-24(22)38-26)16-27-31(12-4-6-14-41(35,36)37)23-18-21(29)8-10-25(23)39-27;1-4-7(5-2)6-3/h7-10,15-18H,2-6,11-14H2,1H3,(H-,32,33,34,35,36,37);4-6H2,1-3H3 |
| Standard InChI Key | RUOZVASHYBSRES-UHFFFAOYSA-N |
| Isomeric SMILES | CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
| Canonical SMILES | CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(S3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
Introduction
Overview of the Compound
Chemical Name: 4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate; N,N-diethylethanamine
CAS Number: 27268-50-4
Molecular Formula: C31H41Cl2N3O6S4
Molecular Weight: 750.84 g/mol
This compound is a complex organic molecule that incorporates multiple functional groups, including sulfonate and benzothiazole moieties. Its structure suggests potential applications in various fields, particularly in medicinal chemistry due to the presence of the benzothiazole ring, which is known for its biological activity.
Structural Characteristics
The compound features several notable structural elements:
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Benzothiazole Rings: These rings are significant in medicinal chemistry for their diverse biological activities.
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Chlorine Substituents: The presence of chlorine atoms can enhance the compound's lipophilicity and influence its pharmacological properties.
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Sulfonate Group: This group increases the compound's solubility in water, which is beneficial for biological applications.
Table 1: Structural Information
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2Z)-5-chloro... |
| Molecular Weight | 750.84 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
| LogP (Partition Coefficient) | 8.7899 |
Synthesis Pathway
The synthesis of this compound typically involves several steps, including:
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Formation of Benzothiazole Derivatives: Starting materials undergo cyclization reactions to form the benzothiazole core.
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Chlorination Reactions: Chlorine substituents are introduced through electrophilic aromatic substitution.
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Sulfonation: The sulfonate group is added to enhance solubility and reactivity.
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Final Coupling with Diethylamine: This step involves reacting the intermediate with diethylamine to yield the final product.
Biological Activity and Applications
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities:
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Anticancer Properties: Some studies suggest that similar compounds can inhibit cancer cell proliferation.
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Antimicrobial Activity: The sulfonate group may enhance antimicrobial efficacy against various pathogens.
Safety and Handling
Due to its complex nature, safety data for this compound should be carefully reviewed before use:
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Hazards: The compound may pose health risks if inhaled or ingested; appropriate safety precautions should be taken.
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Storage Conditions: Store in a cool, dry place away from incompatible substances.
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